molecular formula C28H25N3O4S B2985832 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide CAS No. 900002-22-4

2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide

Cat. No.: B2985832
CAS No.: 900002-22-4
M. Wt: 499.59
InChI Key: WRIJPRYMQJTXEC-UHFFFAOYSA-N
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Description

2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
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Biological Activity

The compound 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide, identified by its CAS number 899754-56-4, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N3O3SC_{20}H_{25}N_{3}O_{3}S, with a molecular weight of approximately 399.56 g/mol. The structure includes a benzofuro-pyrimidine core and a methoxybenzyl group, which may enhance its pharmacological profile.

PropertyValue
Molecular FormulaC20H25N3O3S
Molecular Weight399.56 g/mol
CAS Number899754-56-4
Chemical StructureChemical Structure

Antimicrobial Activity

Preliminary studies indicate that derivatives of similar compounds exhibit varying degrees of antimicrobial activity. For instance, compounds with sulfanyl groups have shown effectiveness against both Gram-positive and Gram-negative bacteria. The specific activity of 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide against specific microbial strains remains to be fully elucidated.

Anticancer Potential

Research has indicated that compounds with similar structural motifs possess anticancer properties. For example, the presence of the benzofuro-pyrimidine structure is associated with enhanced cytotoxicity against various cancer cell lines. In vitro studies are essential to determine the efficacy of this compound against specific cancer types.

Research Findings and Case Studies

  • Antimicrobial Screening : A study evaluating the antimicrobial activity of related compounds found that those with methoxy substitutions showed improved efficacy against certain bacterial strains . This suggests that the methoxy group in our compound could similarly enhance its antimicrobial properties.
  • Cytotoxicity Assays : A case study involving a library of benzofuro-pyrimidine derivatives demonstrated significant cytotoxic effects on HeLa cells, indicating potential for further exploration in cancer therapeutics .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the chemical structure can influence biological activity. Key observations include:

  • Methoxy Substituents : The presence of methoxy groups generally increases lipophilicity, potentially enhancing cellular uptake and bioavailability.
  • Sulfanyl Group : Compounds containing sulfanyl moieties have been linked to enzyme inhibition and antimicrobial activity, suggesting that this feature may contribute positively to the biological profile of our compound.

Future Directions

Further research should focus on:

  • In Vitro Testing : Conducting comprehensive in vitro studies to evaluate the antimicrobial and anticancer activities.
  • Mechanistic Studies : Investigating the mechanisms through which this compound exerts its effects on target cells.
  • Molecular Docking Studies : Utilizing computational methods to predict binding interactions with biological targets can provide insights into potential therapeutic applications.

Properties

IUPAC Name

2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-18-10-12-19(13-11-18)15-29-24(32)17-36-28-30-25-22-8-3-4-9-23(22)35-26(25)27(33)31(28)16-20-6-5-7-21(14-20)34-2/h3-14H,15-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIJPRYMQJTXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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